6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile
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Overview
Description
6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile is a complex heterocyclic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle progression . This interaction results in significant alterations in cell cycle progression, leading to apoptosis induction within HCT cells .
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway, which is responsible for the phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts this pathway, leading to a halt in cell proliferation and the induction of apoptosis .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties have been studied using in silico ADMET studies . These studies showed suitable pharmacokinetic properties, which helped in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . It also displayed potent dual activity against the examined cell lines and CDK2 .
Biochemical Analysis
Biochemical Properties
It is known that similar pyrazolo[3,4-d]pyrimidine compounds have been synthesized as novel CDK2 targeting compounds . These compounds have shown superior cytotoxic activities against certain cell lines , suggesting that they may interact with enzymes, proteins, and other biomolecules in a significant way.
Cellular Effects
In terms of cellular effects, 6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile and similar compounds have shown to inhibit the growth of certain cell lines . They have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have shown inhibitory activity against CDK2/cyclin A2 . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile typically involves the reaction of aminoazoles with condensation products of β-diketones, β-ketoesters, or α-cyano ketones with orthoesters or dimethylformamide dimethyl acetal (DMFDMA). The reaction conditions often include the use of chloroform and methanol as solvents, with the progress and purity of the products monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino and vinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Due to its biological activity, it is being investigated for its potential as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with similar biological activities, particularly as a CDK inhibitor.
Uniqueness
Its ability to act as a potent enzyme inhibitor and its diverse reactivity make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
10-[(Z)-2-(dimethylamino)ethenyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6/c1-19(2)6-4-12-11-9-17-14-10(7-15)8-18-20(14)13(11)3-5-16-12/h3-6,8-9H,1-2H3/b6-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEHXOIVAKSMIV-XQRVVYSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=NC=CC2=C1C=NC3=C(C=NN23)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\C1=NC=CC2=C1C=NC3=C(C=NN23)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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